molecular formula C8H7NO3 B12800292 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 85079-81-8

4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B12800292
CAS No.: 85079-81-8
M. Wt: 165.15 g/mol
InChI Key: VKDPWSRLHGLVEX-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The oxazine ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cells, such as cancer cells . The compound’s hydroxamic acid moiety is crucial for its binding to the enzyme and exerting its inhibitory effects.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other benzoxazine derivatives .

Properties

CAS No.

85079-81-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one

InChI

InChI=1S/C8H7NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4,7,10H,(H,9,11)

InChI Key

VKDPWSRLHGLVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC(=O)O2)O

Origin of Product

United States

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